molecular formula C19H26ClN3O3 B2588330 tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate CAS No. 1989672-33-4

tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate

Cat. No.: B2588330
CAS No.: 1989672-33-4
M. Wt: 379.89
InChI Key: SVMYGYMTPNBKCF-UHFFFAOYSA-N
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Description

The target compound, tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate, is a carbamate-protected piperazine derivative featuring a cyclopropane ring and a 4-chlorophenyl substituent. Its synthesis involves coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-protected piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in tetrahydrofuran (THF). The reaction achieves a high yield of 91% after purification via column chromatography .

Properties

IUPAC Name

tert-butyl N-[1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O3/c1-18(2,3)26-17(25)21-19(8-9-19)16(24)23-12-10-22(11-13-23)15-6-4-14(20)5-7-15/h4-7H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYGYMTPNBKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Such activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Potential

The structural configuration of this compound allows for interactions with various biological targets, potentially inhibiting cancer cell proliferation. Studies on related piperazine derivatives have shown promising results in disrupting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Disorders

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives are often explored for their serotonergic activity, which could lead to mood enhancement .

Cardiovascular Health

There are indications that compounds containing piperazine structures can influence cardiovascular health by modulating neurotransmitter levels and improving endothelial function. This opens avenues for further exploration in cardiovascular therapeutics .

Case Study 1: Antibacterial Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications to the chlorophenyl group significantly enhanced antibacterial efficacy against resistant strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism .

Case Study 2: Anticancer Activity

In vitro studies on piperazine-based compounds showed that they could induce apoptosis in cancer cells via the mitochondrial pathway. The specific role of this compound in this context remains an area for future research but suggests potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The cyclopropyl and tert-butyl carbamate groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclopentyl Analogues with Trifluoromethylphenyl Substituents

Example Compound : tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate ()

  • Structural Differences :
    • Replaces cyclopropane with a cyclopentyl ring, reducing ring strain but increasing steric bulk.
    • Substitutes 4-chlorophenyl with 3-(trifluoromethyl)phenyl on the piperazine, enhancing electron-withdrawing properties.
  • Synthesis: Uses benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent in methylene chloride.
  • Implications : The trifluoromethyl group may improve metabolic stability but could reduce solubility compared to the chloro substituent.

Piperazine Carboxamide Derivatives

Example Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Structural Differences :
    • Replaces the cyclopropane-carbamate moiety with a carboxamide linkage.
    • Incorporates an ethyl group on the piperazine ring, altering steric and electronic profiles.
  • Conformation : The piperazine adopts a chair conformation, similar to the target compound. Bond lengths and angles are consistent with analogous structures, but the absence of the cyclopropane ring may reduce rigidity .

Heterocyclic Piperazine Derivatives

Example Compound : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()

  • Structural Differences :
    • Replaces the 4-chlorophenyl group with a thiadiazole-pyridine heterocycle, introducing nitrogen-rich aromatic systems.
  • Synthesis : Employs palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction), diverging from the carbodiimide-based coupling used for the target compound. This method highlights versatility in introducing complex heterocycles .

Ethoxymethyl-Substituted Cyclopentyl Analogues

Example Compound : tert-Butyl [(3S)-3-(ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate ()

  • Structural Differences :
    • Features an ethoxymethyl group on a cyclopentyl ring, increasing hydrophilicity compared to the cyclopropane.
    • Includes a trifluoromethylpyridinyl substituent on the piperazine, combining halogen and heteroaromatic effects.
  • Synthesis : Multi-step process involving hydrogenation and HBTU-mediated coupling, demonstrating the complexity of introducing branched substituents .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Key Functional Groups Synthesis Method Yield/Purity
tert-Butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate Cyclopropane 4-Chlorophenyl Carbamate, Cyclopropane EDC/HOBt coupling 91% yield
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate Cyclopentane 3-(Trifluoromethyl)phenyl Carbamate, Trifluoromethyl BOP coupling Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide None (linear) 4-Chlorophenyl, Ethyl Carboxamide Not detailed Not reported
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate None (heterocycle) Thiadiazole-pyridine Thiadiazole, Pyridine Palladium cross-coupling Not reported
tert-Butyl [(3S)-3-(ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate Cyclopentane 4-(Trifluoromethyl)pyridin-2-yl Ethoxymethyl, Trifluoromethyl HBTU coupling, hydrogenation Not reported

Key Observations and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability but may reduce solubility. Heterocycles (e.g., thiadiazole) introduce diverse binding motifs .
  • Synthesis Strategies : Carbodiimide reagents (EDC/HOBt) are efficient for carbamate formation, while cross-coupling methods enable complex heterocycle integration .

Biological Activity

tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and antibacterial treatments. This article explores its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.

Chemical Structure and Properties

  • Molecular Formula : C19H26ClN3O3
  • IUPAC Name : this compound
  • CAS Number : 946593-11-9

The compound features a piperazine moiety, which is often associated with various pharmacological activities, including neuroleptic and antidepressant effects.

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that derivatives of piperazine, including the subject compound, exhibit significant cytotoxic effects on various cancer cell lines. For example, a related piperazine derivative showed an IC50 value of 18 μM against human breast cancer cells, indicating moderate to significant efficacy .

In another investigation, a series of piperazine derivatives were synthesized and tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results indicated that these compounds significantly inhibited cell growth across multiple cancer types, suggesting that the structural features of piperazines are conducive to anticancer activity .

Cell Line Compound IC50 (μM) Effect
HUH75aNot specifiedSignificant inhibition
MCF75e18Moderate efficacy
HCT-116VariousNot specifiedSignificant inhibition

Antibacterial Activity

The compound's antibacterial properties have also been evaluated. A related compound demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) were reported between 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin .

The structure-activity relationship suggests that the presence of the piperazine ring and the chlorophenyl substituent contribute significantly to the antibacterial efficacy observed.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of several piperazine derivatives indicated that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy against tumors .

Case Study 2: Antibacterial Efficacy

In a clinical setting, compounds similar to this compound were tested for their ability to combat biofilm-forming strains of Staphylococcus aureus. Results indicated strong bactericidal properties, emphasizing the potential for these compounds in treating infections caused by resistant bacteria .

Q & A

Q. What are the key steps in synthesizing tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate?

Methodological Answer: The synthesis typically involves:

Piperazine Ring Functionalization : Introduce the 4-chlorophenyl group to the piperazine ring via nucleophilic substitution or coupling reactions (e.g., using Buchwald-Hartwig amination) .

Cyclopropane Carboxylation : Couple the cyclopropane moiety to the piperazine-carbonyl group using carbodiimide coupling agents (e.g., EDC·HCl with HOBt) .

Boc Protection : Protect the amine group with tert-butoxycarbonyl (Boc) via reaction with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Purification : Isolate the product via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization .

Q. Key Reagents :

  • Boc anhydride, EDC·HCl, HOBt, 4-chlorophenylpiperazine.
    Typical Yield : 70–89% after optimization .

Q. How is this compound characterized structurally?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), cyclopropane (δ ~1.0–2.0 ppm), and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C19H24ClN3O3: 378.1584) .

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carbonyl and amine groups) .

Q. Example Data :

TechniqueKey ObservationsReference
X-ray DiffractionTriclinic crystal system (space group P1), unit cell dimensions: a=6.0568 Å, b=12.0047 Å, c=16.2615 Å

Q. What safety precautions are required during handling?

Methodological Answer:

Ventilation : Use fume hoods to avoid inhalation of fine particles .

PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with coupling agents (e.g., EDC·HCl) .

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

Solvent Optimization : Replace DCM with toluene for Boc protection to improve scalability and reduce toxicity .

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 with Xantphos) for efficient piperazine-cyclopropane coupling .

Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and minimize side products (e.g., over-substitution on piperazine) .

Q. Case Study :

  • Switching from HOBt to HOAt increased coupling efficiency by 15% in analogous piperazine derivatives .

Q. How do structural modifications impact biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Replace 4-chlorophenyl with 2-fluorophenyl to assess binding affinity to serotonin receptors (e.g., 5-HT1A) .
  • Modify the cyclopropane ring to a cyclohexane to study conformational effects on target engagement .

In Vitro Assays :

  • Measure IC50 values using radioligand displacement assays (e.g., against dopamine D2/D3 receptors) .

Q. Data Contradiction Note :

  • Discrepancies in receptor binding data may arise from impurities in Boc-deprotection steps; validate purity via HPLC before testing .

Q. How can computational methods aid in understanding reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) :

  • Model the transition state of cyclopropane-carboxyl coupling to identify rate-limiting steps (e.g., steric hindrance from tert-butyl groups) .

Molecular Dynamics (MD) :

  • Simulate solvent effects on Boc protection kinetics (e.g., polar aprotic solvents vs. THF) .

Q. Example Insight :

  • DFT predicts a 10 kcal/mol barrier for the nucleophilic attack in piperazine functionalization .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Impurity Analysis :

  • Use preparative HPLC to isolate minor byproducts (e.g., de-Boc derivatives) and characterize via HRMS/NMR .

Dynamic NMR (DNMR) :

  • Detect rotamers in the piperazine ring at low temperatures (−40°C) to explain split signals in 1H NMR .

Q. Case Example :

  • A reported δ 7.3 ppm doublet in 1H NMR was later attributed to residual DCM; re-dissolving in deuterated DMSO resolved the anomaly .

Q. What strategies improve stability under physiological conditions?

Methodological Answer:

pH Stability Studies :

  • Test compound stability in buffers (pH 2–9) to identify degradation pathways (e.g., Boc cleavage at pH < 3) .

Lyophilization :

  • Lyophilize the compound with trehalose to enhance shelf life in aqueous formulations .

Q. Key Finding :

  • The cyclopropane moiety enhances stability against esterases compared to linear analogs .

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